N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide
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Overview
Description
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide is a synthetic compound known for its diverse applications in various scientific fields. This compound features a complex structure that includes a chlorophenyl group, an isoxazole ring, and a diethylaminoacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced through a substitution reaction, and the final step involves the formation of the diethylaminoacetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-bromophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide
- N-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide
- N-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide
Uniqueness
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-(diethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-3-20(4-2)11-16(21)18-10-14-9-15(19-22-14)12-5-7-13(17)8-6-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBJLYQOXHUQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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